1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine

Catalog No.
S632902
CAS No.
998-07-2
M.F
C33H66NO8P
M. Wt
635.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine

CAS Number

998-07-2

Product Name

1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine

IUPAC Name

2-azaniumylethyl [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate

Molecular Formula

C33H66NO8P

Molecular Weight

635.9 g/mol

InChI

InChI=1S/C33H66NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(35)39-29-31(30-41-43(37,38)40-28-27-34)42-33(36)26-24-22-20-18-16-14-12-10-8-6-4-2/h31H,3-30,34H2,1-2H3,(H,37,38)/t31-/m1/s1

InChI Key

NEZDNQCXEZDCBI-WJOKGBTCSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCC

Synonyms

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine, 1,2-dimyristoylphosphatidylethanolamine, 1,2-ditetradecanoyl-sn-glycero-3-phosphoethanolamine, dimyristoyl cephalin, DMPE, tetradecanoic acid, (1R)-1-((((2-aminoethoxy)hydroxyphosphinyl)oxy)methyl)-1,2-ethanediyl ester

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCC

Liposome and Nanoparticle Formation:

1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE) is a phospholipid, a type of molecule that forms the building blocks of cell membranes. Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), DMPE can self-assemble into various structures, including liposomes and micelles, which are spherical vesicles with a phospholipid bilayer []. These structures mimic the structure of natural cell membranes and can be used for various scientific research applications, such as drug delivery [].

Model Membranes:

DMPE can be used to create artificial, simplified model membranes that mimic the structure and function of natural cell membranes. These model membranes are valuable tools for studying various cellular processes, such as membrane protein function, membrane-drug interactions, and membrane fusion [, ].

Drug Delivery and Targeting:

DMPE is being explored for its potential use in drug delivery systems. Liposomes made from DMPE can encapsulate therapeutic drugs and deliver them to specific cells or tissues []. Additionally, DMPE can be functionalized with targeting moieties that can specifically bind to receptors on diseased cells, improving drug delivery efficiency and reducing side effects [].

Other Applications:

DMPE also finds applications in other areas of scientific research, such as:

  • Biophysics: Studying the physical properties of membranes and membrane-associated processes [].
  • Nanotechnology: Developing nanoparticles for various purposes, such as imaging and biosensing.
  • Toxicology: Investigating the effects of environmental toxins on membranes.

Molecular Structure Analysis

DMPE possesses a unique amphipathic structure, meaning it has both hydrophobic and hydrophilic regions. The two myristoyl chains are hydrophobic and form the fatty acid tails of the molecule, while the phosphate group and ethanolamine headgroup are hydrophilic and form the polar head. This structural separation allows DMPE molecules to self-assemble into bilayer structures that mimic the natural cell membrane []. The presence of myristoyl chains, 14 carbons long, makes DMPE a saturated phospholipid with a relatively low melting point compared to phospholipids with longer fatty acid chains [].


Chemical Reactions Analysis

Synthesis

DMPE can be synthesized through various methods, including acylation of glycerol with myristoyl chloride and subsequent phosphorylation with phosphoethanolamine.

Decomposition

Phospholipids like DMPE can undergo hydrolysis by phospholipases, enzymes that break down the ester bonds in the molecule. This reaction plays a crucial role in cell signaling and membrane turnover [].

Other Reactions

DMPE can participate in various reactions depending on the experimental conditions. For instance, it can interact with cholesterol to modulate membrane fluidity.

Physical and Chemical Properties

  • Melting Point: ~29 °C
  • Boiling Point: Decomposes before boiling
  • Solubility: Poorly soluble in water, soluble in organic solvents like chloroform and methanol
  • Stability: Relatively stable under physiological conditions

Physical Description

Solid

XLogP3

10.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

635.45260506 g/mol

Monoisotopic Mass

635.45260506 g/mol

Heavy Atom Count

43

Appearance

Unit:100 mgSolvent:nonePurity:98+%Physical solid

UNII

Z37OX1ASNK

Other CAS

998-07-2

Wikipedia

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphoethanolamines [GP02] -> Diacylglycerophosphoethanolamines [GP0201]

Dates

Modify: 2023-08-15
1. M. Bogdanov, W. Dowhan, “Lipid-assisted Protein Folding” Journal of Biological Chemistry, Vol. 274 pp. 36827-36830, 19992. J. Vance, “Phosphatidylserine and phosphatidylethanolamine in mammalian cells: two metabolically related aminophospholipids” Journal of LipidResearch, Vol. 49 pp. 1377-1387, 20083. D. Lang et al., “Molecular Species Analysis of 1,2-Diglycerides on Phorbol Ester Stimulation of LA-N-1 Neuroblastoma Cells During Proliferation andDifferentiation” Journal of Neurochemistry, Vol. 65 pp. 810, 1995

Explore Compound Types